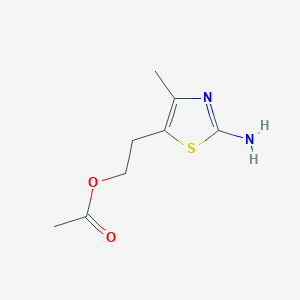

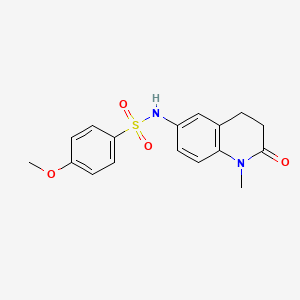

2-(2-Amino-4-methylthiazol-5-yl)ethyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

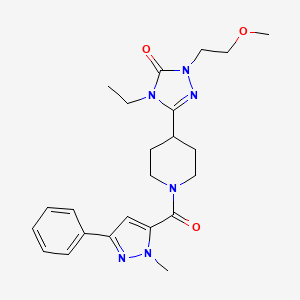

2-(2-Amino-4-methylthiazol-5-yl)ethyl acetate is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility and Thermodynamic Modeling

Solubility studies of 2-amino-5-methylthiazole, closely related to the compound of interest, in various organic solvents have provided insights into its solubility behavior across different temperatures. This research helps understand the solubility dynamics of thiazole derivatives, essential for their application in chemical synthesis and pharmaceutical formulations. The solubility increased with temperature, and models like the modified Apelblat equation and Wilson model were applied for correlation, indicating its potential for diverse scientific applications (Chen et al., 2017).

Synthesis and Chemical Properties

The synthesis of ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate demonstrates the compound's versatility in chemical reactions, showcasing its role in the synthesis of various chemical entities. Such compounds are crucial for developing new chemical entities with potential therapeutic or industrial applications (Wang Li, 2007).

Biological Activities

Research into novel N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, closely related to the compound , revealed significant α-glucosidase and β-glucosidase inhibition activities. Such findings highlight the potential of thiazole derivatives in developing new treatments for diseases like diabetes, with compounds showing high percentage inhibition towards these enzymes. Molecular docking studies further elucidated their mechanism of action, emphasizing the importance of amino and acetate groups (Babar et al., 2017).

Antimicrobial Activities

The synthesis and evaluation of ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate compounds, which share a structural framework with the compound of interest, revealed notable antimicrobial activity. These findings suggest the compound's potential in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Mruthyunjayaswamy & Basavarajaiah, 2009).

Structural and Synthetic Studies

Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives have been extensively studied for their structural and synthetic modifications, providing a foundation for the development of novel compounds with enhanced biological activities. These studies contribute to our understanding of structure-activity relationships, aiding in the design of more effective drugs and chemicals (Desai et al., 2019).

Mechanism of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Properties

IUPAC Name |

2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-5-7(13-8(9)10-5)3-4-12-6(2)11/h3-4H2,1-2H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAXRBFQAAGNBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCOC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydroxy-7-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2511187.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2511192.png)

![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2511194.png)

![3-[(4-Methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511199.png)

![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)